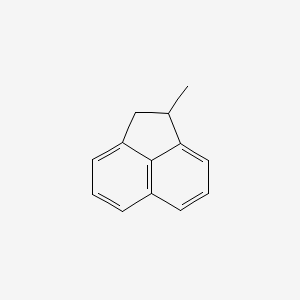
Methylacenaphthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylacenaphthene is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). It is characterized by the presence of a methyl group attached to the acenaphthene structure. Acenaphthene itself is a white crystalline solid with a faint blue fluorescence and is primarily produced from the incomplete combustion and pyrolysis of organic materials . This compound retains many of the physical and chemical properties of acenaphthene but with added reactivity due to the methyl substitution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylacenaphthene can be synthesized through various methods. One common approach involves the reductive alkylation of acenaphthene with methyl iodide. This reaction typically requires a reducing agent such as sodium or lithium in the presence of ammonia . Another method involves the formylation of acenaphthene at position 5 using dichloromethyl methyl ether and titanium(IV) chloride, followed by Wolff-Kishner reduction and dehydrogenation to yield 5-methylacenaphthylene .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation of acenaphthene using oxidizing agents such as potassium permanganate or chromic acid. The resulting acenaphthenequinone can then be further processed to introduce the methyl group through various alkylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Methylacenaphthene undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the methyl group, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Sodium, lithium, ammonia
Alkylating Agents: Methyl iodide, dichloromethyl methyl ether
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Acenaphthylene
Substitution: Various functionalized acenaphthene derivatives
Wissenschaftliche Forschungsanwendungen
Methylacenaphthene has several applications in scientific research:
Wirkmechanismus
The mechanism by which methylacenaphthene exerts its effects involves its interaction with various molecular targets and pathways. The methyl group enhances the reactivity of the acenaphthene core, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of reactive intermediates, such as radical anions, which can further react with other molecules to produce desired products .
Vergleich Mit ähnlichen Verbindungen
Methylacenaphthene can be compared with other similar compounds, such as:
Acenaphthene: The parent compound, which lacks the methyl group and has different reactivity and applications.
Acenaphthylene: A reduced form of acenaphthene, which also lacks the methyl group and has distinct chemical properties.
Naphthalene: A simpler PAH with two fused benzene rings, used as a starting material for the synthesis of acenaphthene and its derivatives.
This compound is unique due to the presence of the methyl group, which enhances its reactivity and allows for the synthesis of a wide range of functionalized derivatives.
Eigenschaften
CAS-Nummer |
36541-21-6 |
|---|---|
Molekularformel |
C13H12 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-methyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C13H12/c1-9-8-11-6-2-4-10-5-3-7-12(9)13(10)11/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
XSRADQOBRZHEOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC=CC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
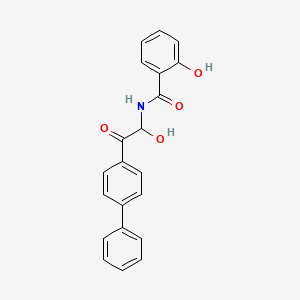
![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)


![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
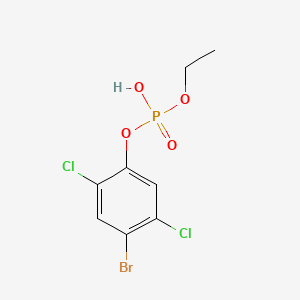
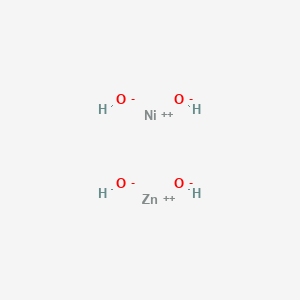
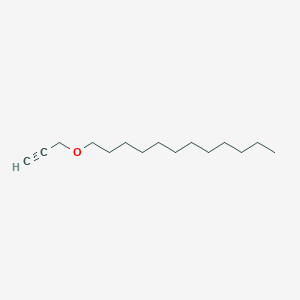
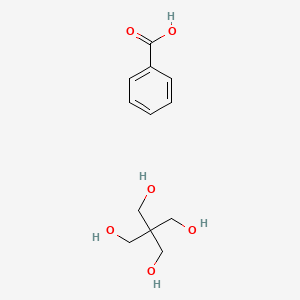

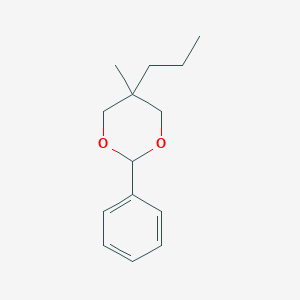

![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
